

A Technical Guide to Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate*

Cat. No.: *B010803*

[Get Quote](#)

CAS Number: 100960-16-5

This in-depth technical guide provides comprehensive information on **Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate** for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the synthesis of pharmacologically active compounds.

Physicochemical Properties and Data

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its chemical structure combines a thiazole ring, an ethyl ester group, and a reactive chloromethyl group, making it a versatile intermediate for the synthesis of a wide range of molecular architectures.

Table 1: Physicochemical Data

Property	Value	Source
CAS Number	100960-16-5	N/A
Molecular Formula	C ₇ H ₈ CINO ₂ S	N/A
Molecular Weight	205.66 g/mol	N/A
Appearance	Likely a solid	Inferred
Purity	>95% (commercially available)	N/A

Table 2: Spectroscopic Data (Predicted and based on related structures)

While specific experimental spectra for this exact compound are not readily available in the public domain, the following table provides expected characteristic peaks based on the analysis of similar thiazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Spectroscopy	Expected Peaks
¹ H NMR	(CDCl ₃ , 400 MHz) δ (ppm): ~1.4 (t, 3H, -CH ₃), ~4.4 (q, 2H, -OCH ₂ -), ~4.8 (s, 2H, -CH ₂ Cl), ~7.5 (s, 1H, thiazole-H)
¹³ C NMR	(CDCl ₃ , 101 MHz) δ (ppm): ~14.2 (-CH ₃), ~45.0 (-CH ₂ Cl), ~62.0 (-OCH ₂ -), ~125.0 (thiazole C5), ~148.0 (thiazole C4), ~161.0 (C=O), ~165.0 (thiazole C2)
Mass Spec (EI)	m/z: 205 (M+), 170 (M-Cl)+, 160 (M-C ₂ H ₅ O)+, 132 (M-COOCH ₂ H ₅)+
IR (KBr)	ν (cm ⁻¹): ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1720 (C=O ester), ~1540 (C=N thiazole), ~1250 (C-O ester), ~750 (C-Cl)

Synthesis Protocol

The most common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[\[3\]](#)[\[5\]](#) This method involves the cyclocondensation of a thioamide with an α-

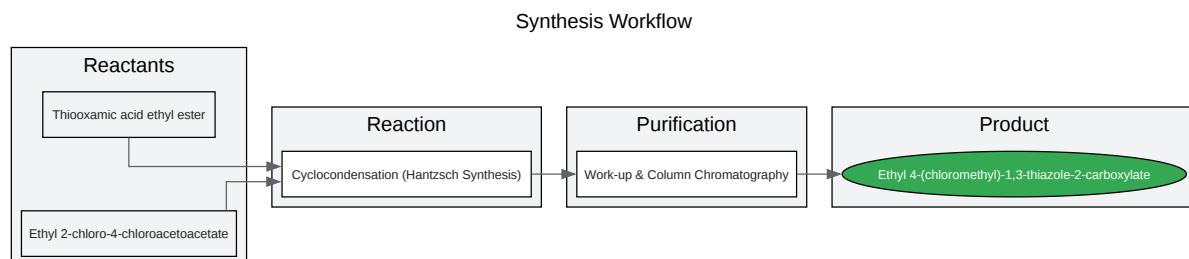
haloketone. For the synthesis of **Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate**, a plausible approach involves the reaction of ethyl 2-chloro-4-chloroacetoacetate with thiooxamic acid ethyl ester.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

- Ethyl 2-chloro-4-chloroacetoacetate
- Thiooxamic acid ethyl ester
- Ethanol (absolute)
- Sodium bicarbonate (NaHCO_3)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-4-chloroacetoacetate (1.0 eq) in absolute ethanol.
- Addition of Thioamide: To the stirred solution, add thiooxamic acid ethyl ester (1.0 eq).
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

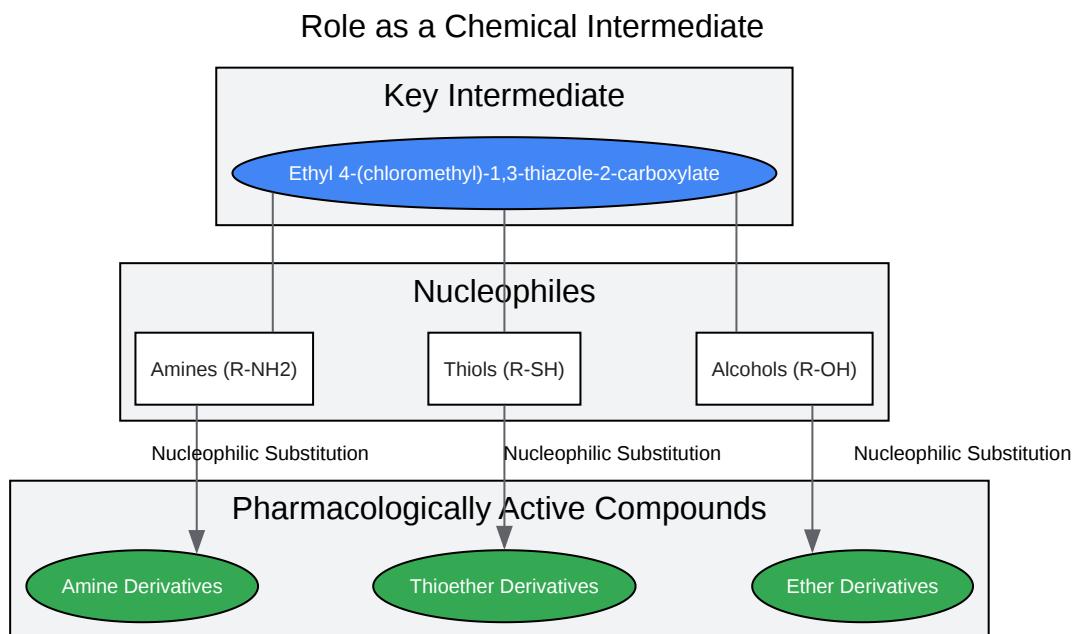
- Washing: Combine the organic layers and wash with brine solution.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate**.

Table 3: Reaction Parameters and Expected Outcome

Parameter	Value
Reaction Time	4-6 hours
Reaction Temperature	Reflux (approx. 78 °C for ethanol)
Expected Yield	60-80%
Purification Method	Column Chromatography

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: A flowchart illustrating the proposed synthesis of **Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate**.

Applications in Drug Development

The thiazole ring is a prominent scaffold in a multitude of clinically used drugs and biologically active molecules.^[6] Its presence is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. **Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate**, with its reactive chloromethyl group, serves as a versatile intermediate for the introduction of the thiazole moiety into larger, more complex molecules.

The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of various functional groups, such as amines, thiols, and alcohols. This reactivity enables the synthesis of diverse libraries of thiazole-containing compounds for screening in drug discovery programs. For instance, it can be a key starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.

Role as a Chemical Intermediate Diagram

[Click to download full resolution via product page](#)

Caption: The utility of **Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate** as a versatile intermediate.

In conclusion, **Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate** is a valuable chemical entity for the synthesis of diverse, biologically active molecules. Its straightforward synthesis

and reactive nature make it an important tool for researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
- 6. [PDF] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Technical Guide to Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010803#ethyl-4-chloromethyl-1-3-thiazole-2-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com